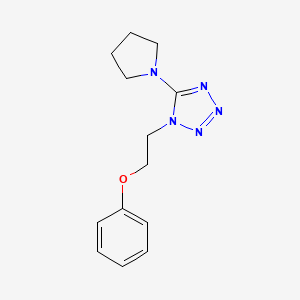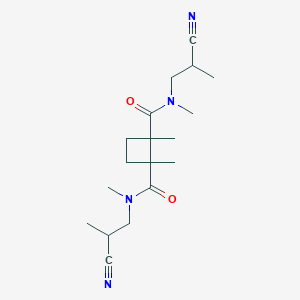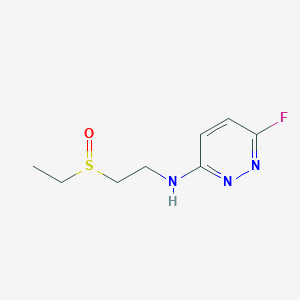
1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a pyrrolidine ring, and a phenoxyethyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole typically involves multiple steps, starting with the preparation of the phenoxyethyl group and the pyrrolidine ring. The tetrazole ring is then introduced through a cyclization reaction. Common synthetic routes include:
Phenoxyethyl Group Preparation: This can be achieved through the hydroxyethylation of phenol using ethylene oxide in the presence of a base.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of 1,4-dibromobutane with ammonia or a primary amine.
Tetrazole Ring Introduction: The final step involves the cyclization of the intermediate compound with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors involved in various biological processes. The phenoxyethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)piperidine: This compound shares the phenoxyethyl group but has a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
1-(2-Methoxyethyl)-5-pyrrolidin-1-yltetrazole: This compound has a methoxyethyl group instead of a phenoxyethyl group, resulting in different reactivity and applications.
Phenoxyethyl morpholine: This compound features a morpholine ring and is used in different pharmaceutical applications.
The uniqueness of this compound lies in its combination of the tetrazole ring, pyrrolidine ring, and phenoxyethyl group, which confer specific chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-(2-phenoxyethyl)-5-pyrrolidin-1-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-2-6-12(7-3-1)19-11-10-18-13(14-15-16-18)17-8-4-5-9-17/h1-3,6-7H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIIUZQFIMTKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=NN2CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)piperidin-4-amine](/img/structure/B6981962.png)
![8-methoxy-N-[1-(oxolan-3-yl)piperidin-4-yl]quinolin-6-amine](/img/structure/B6981975.png)
![N-[[4-methoxy-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]methanesulfonamide](/img/structure/B6981996.png)

![2-N-[(2-chloro-3,4-dimethoxyphenyl)methyl]propane-1,2,3-triamine](/img/structure/B6982016.png)
![3-[(1,3-diaminopropan-2-ylamino)methyl]-1H-quinolin-2-one](/img/structure/B6982023.png)

![1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole](/img/structure/B6982031.png)
![4-[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B6982038.png)

![N-ethyl-4-[(5-methoxy-4-methylpyridin-3-yl)methylamino]benzamide](/img/structure/B6982049.png)
![1-ethyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclobutan-1-amine](/img/structure/B6982055.png)
![4-bromo-5-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B6982059.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine](/img/structure/B6982073.png)
